molecular formula C21H24N2O3S B2610701 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 1005293-13-9

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2610701
CAS No.: 1005293-13-9
M. Wt: 384.49
InChI Key: WNHHIWBYRBQQFV-UHFFFAOYSA-N
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Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a small-molecule sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 6-position. The compound’s molecular formula is C24H25N2O3S (molecular weight: 433.54 g/mol). Its structure combines a conformationally constrained cyclopropane ring, which enhances metabolic stability, with a sulfonamide group known for facilitating hydrogen-bond interactions in biological targets .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-5-10-20(15(2)12-14)27(25,26)22-18-8-9-19-17(13-18)4-3-11-23(19)21(24)16-6-7-16/h5,8-10,12-13,16,22H,3-4,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHHIWBYRBQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Limitations : Low aqueous solubility (common in sulfonamides) may necessitate formulation optimization, unlike the more soluble propionamide in Baxdrostat .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C23H24N2O4S
  • Molecular Weight : 392.45 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(Nc1cc(c(c(c1)C(C)C)C(=O)N2CCCCC2)C(=O)C3CC3)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives.
  • Amide Formation : Involves the reaction between the tetrahydroquinoline derivative and 2,4-dimethylbenzenesulfonamide using coupling reagents like EDCI and HOBt.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focused on benzenesulfonamide analogs showed promising results against glioblastoma cells (U87), where certain derivatives demonstrated up to 78% cell growth inhibition compared to cisplatin's 90% inhibition .

The mechanism of action for this compound likely involves:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Particularly the TrkA family implicated in cancer progression. The compound may bind to these receptors and inhibit their activity.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce cell death in cancer cells while exhibiting lower cytotoxicity in non-cancerous cells .

Study 1: Structure–Activity Relationship (SAR)

A comprehensive study evaluated various benzenesulfonamide derivatives for their anticancer properties. The correlation coefficient values (r) from QSAR models indicated strong predictive capabilities regarding the compounds' biological activity. For instance, AL106 was identified as a potent anticancer agent with a significant impact on cell viability in GBM cells .

Compound% Cell Inhibition (U87)% Cell Inhibition (MEF)
AL10678%<10%
AL3464.7%<10%
Cisplatin90%N/A

Study 2: ADMET Profiling

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling conducted on similar sulfonamide compounds highlighted favorable drug-likeness properties. These findings suggest the potential for further development into therapeutic agents .

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